
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, also known as IQ-1S, is a synthetic compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound has shown promising results in various studies and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the inhibition of NF-κB activation. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. This compound inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB activation. This results in the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. This compound has also been found to induce apoptosis in cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been shown to protect neurons from oxidative stress-induced damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide in lab experiments is its ability to inhibit NF-κB activation, which is involved in many biological processes. This makes this compound a useful tool for studying the role of NF-κB in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the role of this compound in the regulation of immune responses and inflammation warrants further investigation.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various studies. Its ability to inhibit NF-κB activation makes it a useful tool for studying the role of NF-κB in various cellular processes. This compound has a wide range of potential therapeutic applications, including anti-inflammatory, antitumor, and neuroprotective effects. Further research is needed to fully understand the potential of this compound and its analogs in the treatment of various diseases.
Synthesemethoden
The synthesis method of 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the reaction of 3-indolylacetic acid with 2-chloro-4-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butyric acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then treated with thionyl chloride and triethylamine to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves the condensation of 3-(1H-indol-3-yl)propanoic acid with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of a propanamide group to the resulting product.", "Starting Materials": [ "3-(1H-indol-3-yl)propanoic acid", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "acetic anhydride", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: To a solution of 3-(1H-indol-3-yl)propanoic acid (1.0 equiv) in N,N-dimethylformamide (DMF), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 2 hours to form the activated ester intermediate.", "Step 2: To the activated ester intermediate, add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.0 equiv) and triethylamine (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours to form the desired product.", "Step 3: To the reaction mixture, add acetic anhydride (2.0 equiv) and stir for 1 hour to acetylate any remaining amine groups.", "Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate in water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate. Purify the product by column chromatography to obtain the final compound." ] } | |
CAS-Nummer |
422275-74-9 |
Molekularformel |
C19H16N4O2S |
Molekulargewicht |
364.42 |
IUPAC-Name |
3-(1H-indol-3-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H16N4O2S/c24-17(10-9-12-11-20-15-7-3-1-5-13(12)15)22-23-18(25)14-6-2-4-8-16(14)21-19(23)26/h1-8,11,20H,9-10H2,(H,21,26)(H,22,24) |
InChI-Schlüssel |
BLIDEKIMTFPWPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN3C(=O)C4=CC=CC=C4NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




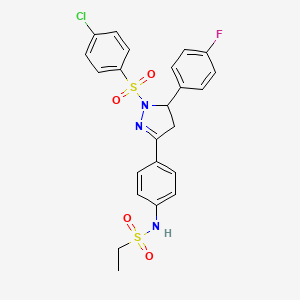
![(2Z)-2-Cyano-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2848432.png)
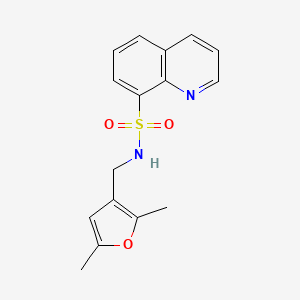
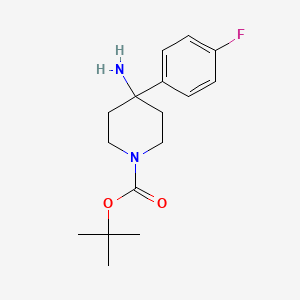
![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)
![Methyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2848438.png)

![3,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2848441.png)
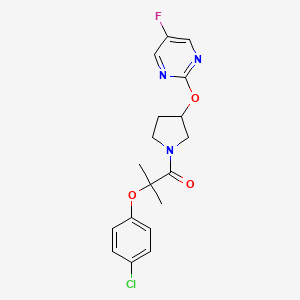
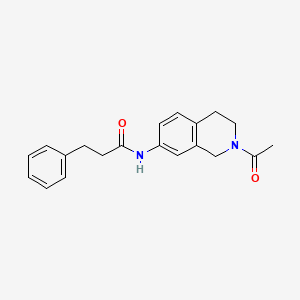
![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)